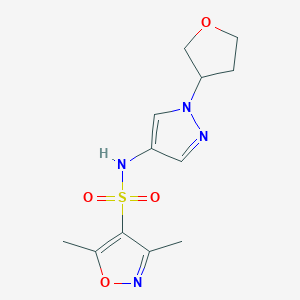

2-(Furan-3-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Furan-3-yl)ethanamine is a chemical compound with the molecular formula C6H9NO . It is also known by its English alias 2-(furan-3-yl)ethanamine hydrochloride .

Synthesis Analysis

The synthesis of furan compounds has been a topic of interest in recent years. A novel synthesis of diversely substituted 2-(furan-3-yl)acetates via palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide has been developed . This formation features a cascade process combining carbonylation of aryl iodides .Molecular Structure Analysis

The molecular structure of 2-(Furan-3-yl)ethanamine has been analyzed in various studies. The molecular formula is C6H9NO, with an average mass of 111.142 Da and a monoisotopic mass of 111.068413 Da .Chemical Reactions Analysis

The chemical reactions involving 2-(Furan-3-yl)ethanamine are complex and involve various processes. For instance, a reaction mechanism involving the protonation of the endocyclic double bond to put the charge alpha to the captured MeO has been proposed .Applications De Recherche Scientifique

Synthesis and Fluorescent Properties : A study by Boobalan, Imran, & Nagarajan (2012) reported the synthesis of a highly water-soluble and fluorescent compound derived from 2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethanamine. This compound demonstrates potential for applications in fluorescence microscopy and bioimaging.

Asymmetric Synthesis of Chiral Building Blocks : Research by Demir, Seşenoğlu, & Gerçek-Arkin (2001) focused on the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine. These enantiomers are important chiral building blocks in organic synthesis, highlighting the compound's utility in stereoselective synthesis.

DNA Binding and Cytotoxicity Studies : A study on Cu(II) complexes with tridentate ligands, including a derivative of 2-(furan-3-yl)ethanamine, showed their DNA binding propensity and potential cytotoxicity against cancer cells (Kumar et al., 2012).

Corrosion Inhibition : Guimarães et al. (2020) investigated nitrogenated derivatives of furfural, including 2-((furan-2-ylmethylene)amino)ethan-1-ol, as corrosion inhibitors for mild steel in acidic solutions. This study indicates the potential use of such compounds in industrial applications to protect metals from corrosion (Guimarães et al., 2020).

Antibacterial Activity : Khumar, Ezhilarasi, & Prabha (2018) synthesized novel pyrazole derivatives containing the furan nucleus and evaluated their antibacterial activity, suggesting the role of these compounds in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis of Polyheterocyclic Compounds : Mayorova, Grinev, & Yegorova (2021) described the use of substituted furan-2(3H)-ones, including derivatives of 2-(furan-3-yl)ethanamine, in synthesizing complex poly-N-heterocycles with potential biological effects (Mayorova, Grinev, & Yegorova, 2021).

Mécanisme D'action

Target of Action

The primary target of 2-(Furan-3-yl)ethanamine is the crystallization process of FAPbI3, a type of perovskite used in solar cells . This compound plays a pivotal role in regulating this process .

Mode of Action

2-(Furan-3-yl)ethanamine interacts with its target by being incorporated into the perovskite precursor solution . This effectively suppresses the formation of undesirable non-perovskite phase impurities while promoting the oriented crystallization of the α-phase FAPbI3 .

Biochemical Pathways

The biochemical pathway affected by 2-(Furan-3-yl)ethanamine is the crystallization process of FAPbI3 . The downstream effects include a more uniform surface potential and reduced defect density in the resulting FAPbI3 film .

Pharmacokinetics

Its solubility in the perovskite precursor solution suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-(Furan-3-yl)ethanamine’s action include the suppression of undesirable non-perovskite phase impurities and the promotion of the oriented crystallization of the α-phase FAPbI3 . This leads to a more uniform surface potential and reduced defect density in the resulting FAPbI3 film .

Action Environment

The action of 2-(Furan-3-yl)ethanamine can be influenced by environmental factors such as the composition of the perovskite precursor solution . .

Propriétés

IUPAC Name |

2-(furan-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFMZQJGVKVYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-3-yl)ethanamine | |

CAS RN |

53916-75-9 |

Source

|

| Record name | 2-(furan-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(phenylsulfonyl)methyl]pyridine](/img/structure/B2934529.png)

![N~2~-acetyl-N~1~-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}glycinamide](/img/structure/B2934538.png)

![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)

![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)

![3-[[1-(5-Methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2934546.png)

![3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2934548.png)